Structural Differentiation from the Series' Most Potent Cholinesterase Inhibitors: Benzofuran Ring Substitution
CAS 1207017-92-2 features an unsubstituted benzofuran ring (R=H), in contrast to the series' most potent AChE inhibitor e25 (R=5-Br) and BuChE inhibitor e38 (R=5-NO2) [1]. The presence of electron-withdrawing groups at the 5-position of benzofuran (Br, NO2) is associated with enhanced cholinesterase inhibition (e25 AChE IC50: 3.85 µM; e38 BuChE IC50: 2.03 µM) [1]. The unsubstituted benzofuran of CAS 1207017-92-2 may favor antioxidant activity over cholinesterase potency, consistent with the observation that the best ABTS radical scavengers in the series (e2, e4, e11) also possess an unsubstituted benzofuran (R=H) [1].
| Evidence Dimension | Benzofuran ring substitution pattern vs. cholinesterase inhibition and antioxidant activity |
|---|---|
| Target Compound Data | R = H (unsubstituted benzofuran); quantitative AChE/BuChE/ABTS IC50 not reported |
| Comparator Or Baseline | e25 (R=5-Br) AChE IC50 = 3.85 µM; e38 (R=5-NO2) BuChE IC50 = 2.03 µM; Best antioxidants (R=H): e2 (R1=3-OCH3) ABTS IC50 = 0.2 µM, e4 (R1=4-CH3) ABTS IC50 = 0.5 µM, e11 (R1=4-F) ABTS IC50 = 1.13 µM |
| Quantified Difference | Not directly quantifiable; inferred differential bias toward antioxidant vs. cholinesterase activity based on R-group trends |
| Conditions | In vitro Ellman method for AChE/BuChE; ABTS cation radical scavenging assay |
Why This Matters
A user selecting this compound for Alzheimer's research must recognize that it may not achieve the cholinesterase potency of e25/e38 but could offer a superior antioxidant profile, making it suitable for multitarget studies emphasizing oxidative stress.
- [1] Kurt BZ, Gazioglu I, Basile L, Sonmez F, Ginex T, Kucukislamoglu M, Guccione S. Potential of aryl-urea-benzofuranylthiazoles hybrids as multitasking agents in Alzheimer's disease. Eur J Med Chem. 2015 Sep 18;102:80-92. doi: 10.1016/j.ejmech.2015.07.005. PMID: 26244990. View Source
